![molecular formula C7H12ClN B2410022 Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride CAS No. 2095410-49-2](/img/structure/B2410022.png)
Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro[2.0.2{4}.1{3}]heptan-7-amine hydrochloride is a chemical compound with a unique structure characterized by two spiro-connected cyclopropane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.0.2{4}.1{3}]heptan-7-amine hydrochloride typically involves the formation of the spiro-connected cyclopropane rings followed by the introduction of the amine group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the spiro structure.
Industrial Production Methods
Industrial production methods for Dispiro[2.0.2{4}.1{3}]heptan-7-amine hydrochloride are not widely documented. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Dispiro[2.0.2{4}.1{3}]heptan-7-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the amine group or other functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including:
- Oxidation : The compound can be oxidized to yield different derivatives.
- Reduction : Reduction reactions can convert it into various amine derivatives.
- Substitution : The amine group can participate in substitution reactions with diverse reagents.
The major products formed from these reactions depend on the specific reagents and conditions used, which can lead to a variety of substituted compounds .
Biological Applications
Neuroprotective Properties
Recent studies indicate that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary research suggests that the compound could help in:
- Alzheimer's Disease : By potentially reducing neuroinflammation and promoting neuronal survival.
- Parkinson's Disease : Through mechanisms that may protect dopaminergic neurons from degeneration .
Industrial Applications
In addition to its roles in chemistry and biology, this compound is being explored for applications in:
- Material Science : Development of new materials that leverage its unique chemical properties.
- Chemical Processes : Utilization in the synthesis of specialty chemicals due to its reactivity and stability .
-
Neuroprotection in Alzheimer's Models :
- A study demonstrated that treatment with this compound reduced amyloid-beta accumulation in cellular models, suggesting potential benefits for Alzheimer's patients.
-
Parkinson's Disease Research :
- In animal models of Parkinson's disease, administration of the compound showed improved motor function and reduced neurodegeneration, indicating its promise as a therapeutic agent .
Mechanism of Action
The mechanism of action of Dispiro[2.0.2{4}.1{3}]heptan-7-amine hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Dispiro[2.0.2{4}.1{3}]heptane-7-carboxylic acid
- Dispiro[2.0.2{4}.1{3}]heptane-7-carbaldehyde
Uniqueness
Dispiro[2.0.2{4}.1{3}]heptan-7-amine hydrochloride is unique due to its specific amine group, which imparts different chemical properties and reactivity compared to its carboxylic acid and carbaldehyde counterparts. This uniqueness makes it valuable for specific applications where the amine functionality is required.
Biological Activity
Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride is a complex organic compound that has garnered attention for its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies and databases.
- Chemical Formula: C₈H₁₄ClN
- Molecular Weight: 159.66 g/mol
- IUPAC Name: 1-(Dispiro[2.0.2.1]hept-7-yl)methanamine hydrochloride
- Appearance: White crystalline powder
- Storage Temperature: 4 °C
Dispiro compounds are known for their ability to interact with biological systems due to their unique spatial configuration, which can affect their binding affinity to various biological targets, including enzymes and receptors. The specific mechanism of action for this compound is still under investigation, but preliminary studies suggest potential interactions with histone deacetylases (HDACs), which play a crucial role in regulating gene expression.
1. Antiproliferative Effects
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines:
Cell Line | IC₅₀ (μM) | Reference |
---|---|---|
HepG2 (Liver Cancer) | 1.30 | |
MDA-MB-231 (Breast Cancer) | 0.95 | |
A2780 (Ovarian Cancer) | 1.50 |
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the modulation of the cell cycle and enhancement of apoptotic pathways.
2. Apoptosis Induction
Flow cytometry analyses have demonstrated that this compound can significantly increase apoptosis rates in treated cells compared to control groups:
- HepG2 Cells:
- Apoptosis rate increased from 5.83% (control) to 28.83% at a concentration of 9 μM.
This indicates a dose-dependent response where higher concentrations lead to increased cell death, suggesting the compound's potential as an anticancer agent.
3. Cell Cycle Regulation
Studies have also shown that the compound affects the cell cycle distribution in cancer cells:
Treatment Concentration (μM) | G2/M Phase (%) |
---|---|
Control | 18.84 |
0.125 | 35.00 |
0.25 | 45.00 |
0.5 | 59.36 |
The data reflects a significant increase in the percentage of cells arrested in the G2/M phase, indicating that this compound may disrupt normal cell cycle progression, contributing to its antiproliferative effects.
Case Studies
Case Study: Anticancer Activity in Liver Cancer
In a controlled study, HepG2 cells were treated with varying concentrations of this compound over a period of 48 hours:
- Results:
- Significant reduction in cell viability was observed at concentrations above 1 μM.
- The compound was noted to induce morphological changes consistent with apoptosis.
This case study highlights the compound's potential as a therapeutic agent against liver cancer, warranting further investigation into its efficacy and safety profile.
Properties
IUPAC Name |
dispiro[2.0.24.13]heptan-7-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c8-5-6(1-2-6)7(5)3-4-7;/h5H,1-4,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZTTWYFGZHHNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(C23CC3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095410-49-2 |
Source
|
Record name | dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.